molecular formula C18H28N6O3S B055699 N-Benzoylarginyl-methioninamide CAS No. 113849-03-9

N-Benzoylarginyl-methioninamide

Cat. No. B055699
M. Wt: 408.5 g/mol
InChI Key: OBQHDGOHGZQEHX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoylarginyl-methioninamide, also known as BAM, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. BAM is a derivative of the endogenous peptide hormone, ghrelin, and has been shown to possess a range of biochemical and physiological effects.

Mechanism Of Action

N-Benzoylarginyl-methioninamide exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). This receptor is expressed in various tissues throughout the body and is involved in the regulation of growth hormone secretion, appetite, and energy metabolism. N-Benzoylarginyl-methioninamide has been shown to activate the GHS-R, leading to the release of growth hormone and other signaling molecules.

Biochemical And Physiological Effects

N-Benzoylarginyl-methioninamide has a range of biochemical and physiological effects, including the stimulation of growth hormone release, the promotion of food intake, and the regulation of energy metabolism. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Benzoylarginyl-methioninamide in lab experiments is its relative ease of synthesis and purification. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-Benzoylarginyl-methioninamide is its potential to induce off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are numerous future directions for the study of N-Benzoylarginyl-methioninamide. One potential avenue of research is the development of N-Benzoylarginyl-methioninamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanisms by which N-Benzoylarginyl-methioninamide exerts its effects and to identify potential off-target effects. Finally, the development of new N-Benzoylarginyl-methioninamide analogs with improved pharmacological properties may also be an area of future research.

Synthesis Methods

The synthesis of N-Benzoylarginyl-methioninamide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved to yield the desired peptide. The synthesis of N-Benzoylarginyl-methioninamide is relatively straightforward, and the peptide can be obtained in high yields and purity.

Scientific Research Applications

N-Benzoylarginyl-methioninamide has been the subject of numerous scientific studies due to its potential applications in various fields of study. One of the most significant applications of N-Benzoylarginyl-methioninamide is in the field of cancer research. Studies have shown that N-Benzoylarginyl-methioninamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

113849-03-9

Product Name

N-Benzoylarginyl-methioninamide

Molecular Formula

C18H28N6O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C18H28N6O3S/c1-28-11-9-13(15(19)25)23-17(27)14(8-5-10-22-18(20)21)24-16(26)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H2,19,25)(H,23,27)(H,24,26)(H4,20,21,22)/t13-,14-/m0/s1

InChI Key

OBQHDGOHGZQEHX-KBPBESRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1

SMILES

CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

synonyms

Bz-Arg-Met-NH2
N-benzoylarginyl-methioninamide

Origin of Product

United States

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